molecular formula C10H8F6S B13634045 (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B13634045
M. Wt: 274.23 g/mol
InChI Key: QCKPUXYMYUDRGN-YFKPBYRVSA-N
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Description

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group attached to an ethane backbone, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol typically involves the introduction of the thiol group to a pre-formed 3,5-bis(trifluoromethyl)phenyl ethane precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of polar solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the thiol formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both the thiol group and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct reactivity and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzymatic interactions, synthesis applications, and case studies highlighting its utility in organic transformations.

  • Molecular Formula : C11H8F6S
  • Molecular Weight : 292.24 g/mol
  • CAS Number : 25697-55-6

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its role as a thiol compound in various biochemical pathways. Its trifluoromethyl groups enhance lipophilicity and may influence interactions with biological targets.

Key Findings

  • Enzymatic Reactions : The compound has been shown to participate in enzymatic reactions, particularly as a substrate for carbonyl reductases. For instance, a study demonstrated that whole cells of Leifsonia xyli could asymmetrically reduce 3,5-bis(trifluoromethyl)acetophenone to produce high yields of the corresponding alcohol with significant enantiomeric excess (ee) .
  • Catalytic Applications : The compound serves as a crucial motif in organocatalysis. Its derivatives have been utilized to develop catalysts that promote various organic transformations through hydrogen bonding mechanisms .
  • Bioreduction Processes : Research indicates that this compound can be involved in bioreduction processes utilizing deep eutectic solvents (DES), enhancing the efficiency of microbial biotransformations .

Case Studies

StudyObjectiveFindings
Bi et al. (2021)Bioreduction of 3,5-bis(trifluoromethyl)acetophenoneAchieved 99.4% ee using Cyberlindnera saturnus yeast .
Xia et al. (2022)Enantioselective reduction using recombinant E. coliObtained 92% yield and >99.9% ee for (R)-1-[4-(trifluoromethyl)phenyl]ethanol .
PubMed Study (2011)Isolation of bacterial strain HS0904Identified as capable of reducing 3,5-bis(trifluoromethyl)acetophenone with optimized conditions yielding 62% .

Mechanistic Insights

The mechanism of action for this compound involves interactions at the molecular level where the thiol group can participate in nucleophilic attacks on electrophilic centers in substrates during enzymatic reactions. The trifluoromethyl groups are hypothesized to stabilize transition states through electron-withdrawing effects.

Properties

Molecular Formula

C10H8F6S

Molecular Weight

274.23 g/mol

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C10H8F6S/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1

InChI Key

QCKPUXYMYUDRGN-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S

Origin of Product

United States

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